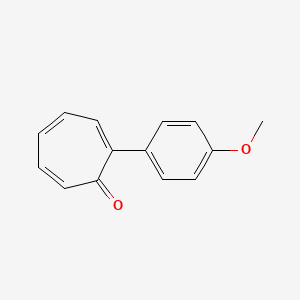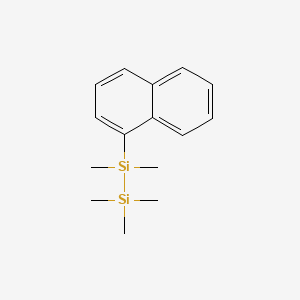
Disilane, pentamethyl-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, pentamethyl-1-naphthalenyl- is an organosilicon compound with the molecular formula C15H22Si2 and a molecular weight of 258.5062 g/mol This compound features a disilane (Si-Si) bond, which is a unique characteristic of organosilicon chemistry
Vorbereitungsmethoden
The synthesis of disilane, pentamethyl-1-naphthalenyl- typically involves the following methods:
Salt Elimination: This method involves the reaction of a silicon-containing salt with an appropriate reagent to form the disilane bond.
Pd-Catalyzed Si-C Coupling: Palladium catalysts are used to facilitate the coupling of silicon atoms with carbon atoms, forming the desired disilane structure.
Dehydrogenation of Hydrosilanes: Using tri(pentafluorophenyl)borane as an oxidizing agent, the dehydrogenation of tri-substituted hydrosilane can efficiently produce disilane.
Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Disilane, pentamethyl-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the silicon atom.
Common reagents used in these reactions include oxidizing agents like tri(pentafluorophenyl)borane and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disilane, pentamethyl-1-naphthalenyl- has a wide range of applications in scientific research:
Biology: Its unique structural properties make it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of silicon wafers and other semiconductor materials.
Wirkmechanismus
The mechanism of action of disilane, pentamethyl-1-naphthalenyl- involves its ability to form stable Si-Si bonds, which can interact with various molecular targets. The Si-Si bond exhibits unique electronic properties, such as higher HOMO energy levels, which allow for efficient electron delocalization and interaction with other molecules . This interaction can lead to the formation of complex hybrid architectures with unique photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Disilane, pentamethyl-1-naphthalenyl- can be compared with other disilane compounds, such as:
Hexamethyldisilane: Similar in structure but lacks the naphthalenyl group, resulting in different electronic and structural properties.
Disilane, pentamethyl-: Another similar compound but with different substituents on the silicon atoms.
The uniqueness of disilane, pentamethyl-1-naphthalenyl- lies in its combination of the disilane bond with the naphthalenyl group, providing distinct electronic and structural characteristics that are not present in other disilane compounds.
Eigenschaften
CAS-Nummer |
38446-40-1 |
|---|---|
Molekularformel |
C15H22Si2 |
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
dimethyl-naphthalen-1-yl-trimethylsilylsilane |
InChI |
InChI=1S/C15H22Si2/c1-16(2,3)17(4,5)15-12-8-10-13-9-6-7-11-14(13)15/h6-12H,1-5H3 |
InChI-Schlüssel |
HOCAJYZQOFSYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

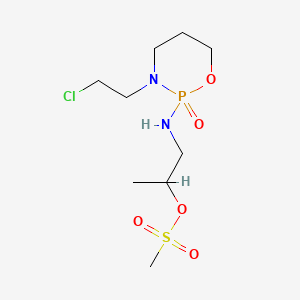
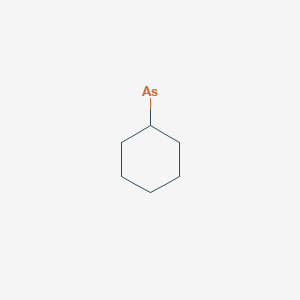

![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
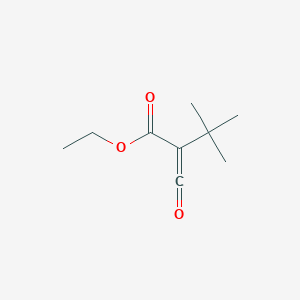


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
